molecular formula C19H16F2N4O2S2 B2844350 4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 946306-44-1

4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2844350
M. Wt: 434.48
InChI Key: YFBJHUOFQQHBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .


Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules .


Chemical Reactions Analysis

The thiazole ring is one of the most stable compounds and is difficult to cleave . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is part of a broader category of molecules that have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of similar compounds has led to derivatives that revealed high anti-Mycobacterium smegmatis activity, showcasing the potential of these molecules in addressing bacterial infections (Yolal et al., 2012). Similarly, another study synthesized linezolid-like molecules, demonstrating good antitubercular activities, highlighting the compounds' potential against tuberculosis (Başoğlu et al., 2012).

Anti-inflammatory and Analgesic Activities

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to the one , have been identified as potent, highly selective, and orally active COX-2 inhibitors. These molecules show promise for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Potential

Compounds within this chemical family have been synthesized and evaluated for their anticancer effects. Notably, novel aminothiazole-paeonol derivatives have demonstrated high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), suggesting a promising direction for developing new anticancer agents (Tsai et al., 2016).

Future Directions

Thiazole derivatives have been the focus of renewed interest among organic and medicinal chemists due to their biological activities . Future research could focus on the design, synthesis, and development of molecules having therapeutic potential as human drugs .

properties

IUPAC Name

4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c1-12-10-14(6-7-16(12)20)29(26,27)22-9-8-13-11-28-19-23-18(24-25(13)19)15-4-2-3-5-17(15)21/h2-7,10-11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJHUOFQQHBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.